molecular formula C20H24N2O2 B302874 N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

Numéro de catalogue B302874
Poids moléculaire: 324.4 g/mol
Clé InChI: SVULIAJBYRUBOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mécanisme D'action

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide exerts its biological effects by selectively activating the adenosine A3 receptor. This receptor is expressed on various cells, including immune cells, endothelial cells, and cancer cells. Activation of the A3 receptor leads to the activation of various signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK pathways. These pathways mediate the biological effects of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide, including inhibition of tumor growth, reduction of inflammation, and improvement of cognitive function.
Biochemical and Physiological Effects
N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has several advantages for lab experiments. It is a selective agonist for the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. It has also been extensively studied in various disease models, which allows for the comparison of results across different studies.
However, N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide also has some limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions used. It also has a short half-life, which may require frequent dosing in in vivo experiments.

Orientations Futures

There are several future directions for the research on N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide. One direction is the development of more potent and selective agonists for the adenosine A3 receptor. Another direction is the investigation of the combination of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide with other therapeutic agents to enhance its efficacy. Additionally, the investigation of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide in other disease models, such as autoimmune diseases and cardiovascular diseases, may provide further insights into its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with N-(isobutyl)urea in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Applications De Recherche Scientifique

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Propriétés

Nom du produit

N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide

Formule moléculaire

C20H24N2O2

Poids moléculaire

324.4 g/mol

Nom IUPAC

3,4-dimethyl-N-[3-(2-methylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-13(2)12-21-19(23)16-6-5-7-18(11-16)22-20(24)17-9-8-14(3)15(4)10-17/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

Clé InChI

SVULIAJBYRUBOP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.